3-(((2,4-二氯苯基)硫代)甲基)哌啶盐酸盐

描述

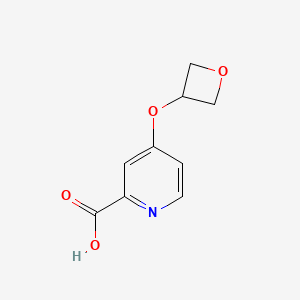

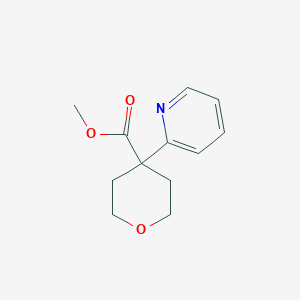

The compound "3-(((2,4-Dichlorophenyl)thio)methyl)piperidine hydrochloride" is a chemical entity that appears to be related to a class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it serves as a backbone for various pharmacologically active compounds. The presence of a 2,4-dichlorophenylthio moiety suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functionalization at various positions on the ring. For example, the synthesis of 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine is achieved from L-valine, which suggests that amino acids can be used as starting materials for such compounds . The synthesis of related compounds, such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, involves Michael addition of secondary amine to an α, β-unsaturated carbonyl compound . Although the exact synthesis of "3-(((2,4-Dichlorophenyl)thio)methyl)piperidine hydrochloride" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray crystallography, as seen in the study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, where the piperidine ring adopts a chair conformation . Similarly, the structure of related compounds can be analyzed using density functional theory (DFT) to predict various properties, including molecular geometry and electronic structure . These techniques would likely be applicable to the analysis of "3-(((2,4-Dichlorophenyl)thio)methyl)piperidine hydrochloride" to understand its conformation and reactivity.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including electrophilic substitution . The presence of a sulfur atom in the molecule, as in the case of "3-(((2,4-Dichlorophenyl)thio)methyl)piperidine hydrochloride," could influence its reactivity, potentially making it a good nucleophile or leaving group in substitution reactions. The reactivity of such compounds can be further studied using natural bond orbital analysis to understand hyperconjugative interactions and charge delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be quite diverse. For instance, the crystal structures of some piperidine compounds reveal weak N—H⋯O hydrogen bonds and C—H⋯π interactions, which could affect their solubility and crystallinity . Theoretical calculations can also provide insights into thermodynamic properties, such as stability and reactivity . The compound , with its dichlorophenylthio moiety, might exhibit unique properties due to the presence of halogens and sulfur, which could affect its polarity, boiling point, and potential biological activity.

科学研究应用

摄食行为和肥胖治疗:

- Massicot、Thuillier 和 Godfroid (1984) 的一项研究发现,3-羟甲基 N-甲基哌啶(4-氯苯氧基)乙酸酯(该化合物的结构类似物)影响饱腹中枢,并在没有精神活性药物的情况下降低了小鼠的肥胖症 (Massicot 等,1984)。

- 在另一项研究中,Massicot、Steiner 和 Godfroid (1985) 观察到慢性给药这种化合物可以减少肥胖大鼠的食量和体重增加 (Massicot 等,1985)。

大麻素受体相互作用:

- Shim 等人(2002 年)研究了一种化合物 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺,它是一种 CB1 大麻素受体的有效且选择性拮抗剂。由于结构相似,本研究可能具有相关性 (Shim 等,2002)。

新型化合物的合成和表征:

- 已经进行了合成和表征各种哌啶衍生物(包括具有氯苯基基团的衍生物)的研究。例如,Ovonramwen、Owolabi 和 Oviawe (2019) 合成了一种具有哌啶结构的新化合物,并对其进行了抗菌活性测试 (Ovonramwen 等,2019)。

在抗氧化剂研究中的潜力:

- Dineshkumar 和 Parthiban (2022) 对相关化合物 3,5-二甲基-2,6-双(2,4-二氯苯基)哌啶-4-酮进行了一项研究,探讨了其抗氧化效力,表明在该领域的潜在应用 (Dineshkumar 和 Parthiban,2022)。

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

3-[(2,4-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NS.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSZHLYUSMMAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CSC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((2,4-Dichlorophenyl)thio)methyl)piperidine hydrochloride | |

CAS RN |

1417793-60-2 | |

| Record name | Piperidine, 3-[[(2,4-dichlorophenyl)thio]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)

![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B3027795.png)

![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate](/img/structure/B3027797.png)

![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)